molecular formula C13H17ClO B2738536 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol CAS No. 2260937-90-2

4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol

Cat. No.: B2738536
CAS No.: 2260937-90-2
M. Wt: 224.73
InChI Key: BAYTUPWTOIBJRO-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol is a chiral organic compound of significant interest in advanced chemical synthesis. This secondary alcohol, with the molecular formula C13H17ClO, features a cyclohexanol ring substituted at the 4-position with a (3-chlorophenyl)methyl group. This unique structure makes it a valuable bifunctional intermediate, as it contains both a robust aromatic chlorophenyl moiety and a conformationally flexible aliphatic alcohol. The presence of the 3-chlorophenyl group enhances the compound's lipophilicity and provides a handle for further functionalization via cross-coupling reactions. The secondary alcohol functional group is pivotal for the formation of various derivatives, including esters, ethers, and ketones, facilitating its use in building more complex molecular architectures. Researchers utilize this compound primarily as a key scaffold in medicinal chemistry for the development of novel bioactive molecules and in material science as a monomer or precursor for specialized polymers. Its structural motifs are commonly investigated in the design of pharmaceutical candidates and liquid crystals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Citation

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-3,9-10,13,15H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYTUPWTOIBJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Can be further reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 4-[(3-Chlorophenyl)methyl]cyclohexanone or 4-[(3-Chlorophenyl)methyl]cyclohexanoic acid.

    Reduction: 4-[(3-Chlorophenyl)methyl]cyclohexane.

    Substitution: 4-[(3-Chlorophenyl)methyl]cyclohexyl chloride or bromide.

Scientific Research Applications

4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ambroxol Hydrochloride
  • Structure: (1r,4r)-4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol hydrochloride (C₁₃H₁₈Br₂ClN₂O · HCl, MW: 388.89 g/mol) .
  • Key Differences: Ambroxol contains an aminobenzyl group with bromine substituents, enhancing hydrogen-bonding capacity and polarity compared to the 3-chlorobenzyl group in the target compound. The stereochemistry (1r,4r) in Ambroxol stabilizes a specific chair conformation, whereas 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol’s conformation is influenced by the bulky 3-chlorobenzyl group .
  • Pharmacological Impact : Ambroxol is a mucolytic agent, while the target compound’s bioactivity remains underexplored.
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol (CAS 2169642-90-2)
  • Structure: Features an aminomethyl group adjacent to the 3-chlorophenyl substituent (C₁₃H₁₇ClNO, MW: 238.74 g/mol) .
  • Electronic effects from the amino group may alter interactions with biological targets, such as enzymes or receptors.
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
  • Structure: A cyclohexenone derivative with a 4-chlorophenylvinyl group (C₁₆H₁₆ClO, MW: 271.75 g/mol) .
  • Key Differences: Replacement of the hydroxyl group with a ketone reduces hydrogen-bonding capacity but increases electrophilicity.

Conformational Analysis

Cyclohexanol derivatives exhibit chair conformations influenced by substituent bulk and electronic effects:

  • 1-Methylcyclohexanol: The methyl group prefers the equatorial position to minimize 1,3-diaxial strain, with an energy difference of ~1.8 kcal/mol between axial and equatorial conformers .
  • This compound : The bulky 3-chlorobenzyl group likely adopts an equatorial position, destabilizing the axial conformation due to steric clash with the hydroxyl group. This contrasts with smaller substituents like methyl or chloro .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 224.73 Hydroxyl, 3-chlorobenzyl Unknown (structural studies)
Ambroxol Hydrochloride 388.89 Hydroxyl, aminobenzyl, Br Mucolytic agent
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol 238.74 Hydroxyl, aminomethyl, Cl Undisclosed (CAS 2169642-90-2)
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one 271.75 Ketone, chlorophenylvinyl Anti-inflammatory, analgesic
  • Solubility : The 3-chlorobenzyl group in the target compound increases lipophilicity (logP ~2.5–3.0), reducing water solubility compared to Ambroxol’s hydrochloride salt (logP ~1.2) .
  • Bioactivity: Cyclohexanol derivatives with halogenated aryl groups often exhibit CNS activity or enzyme inhibition, but specific data for the target compound are lacking .

Biological Activity

4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol, with the chemical formula C13H17ClO and CAS number 2260937-90-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a cyclohexanol core substituted with a chlorophenyl methyl group. Its structure can be represented as follows:

C6H10(C6H4Cl)OH\text{C}_6\text{H}_{10}(\text{C}_6\text{H}_4\text{Cl})\text{OH}

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamideE. coliWeak

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary infections. In comparative studies, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase5.12
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamideUrease2.14

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Binding : The presence of the chlorophenyl moiety may enhance binding affinity to enzymes such as AChE.
  • Disruption of Bacterial Cell Walls : The hydrophobic cyclohexanol structure may disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several studies have highlighted the therapeutic potential of compounds analogous to this compound:

  • Antibacterial Screening : In a study involving synthesized derivatives, compounds containing the chlorophenyl group were assessed for antibacterial properties against multiple strains, yielding promising results that support further exploration in drug development .
  • Enzyme Inhibition Studies : A recent investigation into the inhibitory effects on urease revealed that certain structural modifications could enhance potency, suggesting a pathway for optimizing this compound for therapeutic use .

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